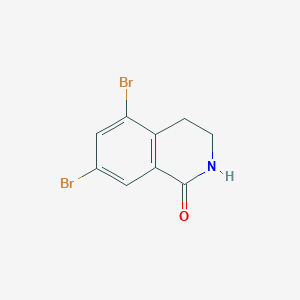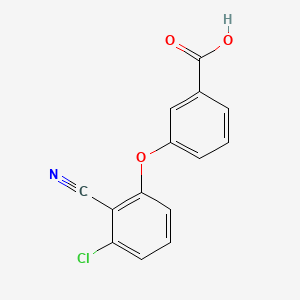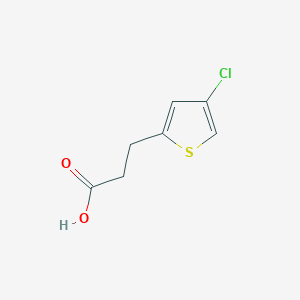
3-(4-Chlorothiophen-2-yl)propanoic acid
Übersicht
Beschreibung
3-(4-Chlorothiophen-2-yl)propanoic acid, also known as 3-chloro-2-thiopropionic acid, is an organic acid that is used in a variety of scientific research applications. It is a colorless, water-soluble solid compound with a molecular formula of C4H5ClO2S and a molecular weight of 152.58 g/mol. It is a derivative of thiophene and is often used as a building block in organic synthesis. It has a wide range of applications in scientific research, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmacological Review of Chlorogenic Acid
- Chlorogenic Acid (CGA) , an abundant isomer found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA has been found to modulate lipid and glucose metabolism, suggesting potential benefits in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Environmental and Toxicological Studies on Phenoxy Herbicides
- A review of 2,4-D and other phenoxy herbicides focuses on their sorption to soil and organic matter, highlighting environmental behavior and the significance of soil organic matter and iron oxides as relevant sorbents for these compounds (Werner et al., 2012).
Comprehensive Reviews on Chlorogenic Acid
- Chlorogenic Acid's Role as a nutraceutical and food additive is discussed, showcasing its health-promoting properties and antimicrobial activities that benefit the food industry. This dual role underscores its potential for dietary supplements and functional foods development (Santana-Gálvez et al., 2017).
Fatty Acid Esters of 3-Monochloropropanediol
- A review on 3-MCPD esters , toxicants found in food categories, discusses their potential nephrotoxicity and testicular toxicity. The presence of 3-MCPD esters in human foods has raised food safety concerns, emphasizing the need for further understanding and management of these compounds (Gao et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRDDNHSGUWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



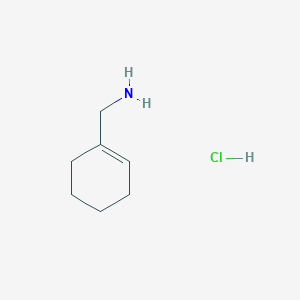
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
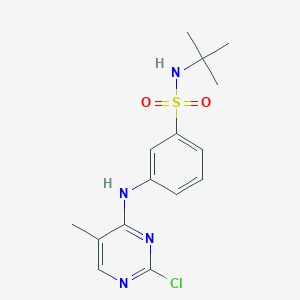
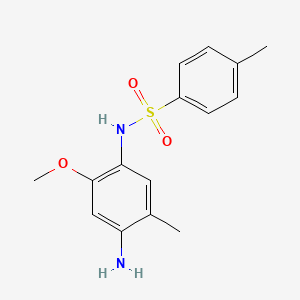
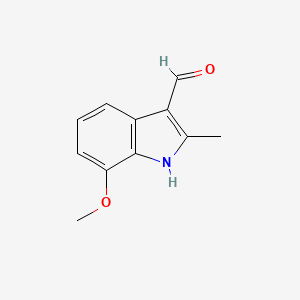
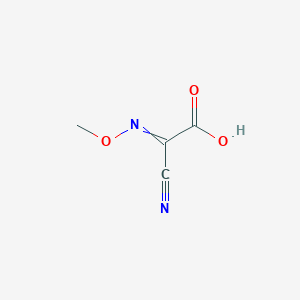


![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
